

Navigating the Selectivity Landscape: An Off-Target Activity Profile of VU0364739 Hydrochloride

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Compound of Interest

Compound Name: VU 0364739 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of the PLD2 Inhibitor VU0364739 Hydrochloride and Its Alternatives.

VU0364739 hydrochloride has been identified as a potent and selective inhibitor of Phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. While demonstrating preferential inhibition of PLD2, a comprehensive understanding of its off-target activity is crucial for the accurate interpretation of experimental results and the assessment of its therapeutic potential. This guide provides a detailed comparison of VU0364739's activity profile with alternative PLD inhibitors, supported by experimental data and protocols.

In Vitro Activity Profile: A Comparative Analysis

VU0364739 hydrochloride exhibits a 75-fold selectivity for PLD2 over its isoform, PLD1.^[1] However, it's important to note that it still maintains potent inhibitory activity against PLD1 at micromolar concentrations, a critical consideration for in vitro and in vivo studies.^[1] The following table summarizes the in vitro potency of VU0364739 and selected alternative PLD inhibitors against PLD1 and PLD2.

Compound	Primary Target(s)	PLD1 IC ₅₀ (nM)	PLD2 IC ₅₀ (nM)	Selectivity
VU0364739	PLD2	1500	20	75-fold for PLD2
ML298	PLD2	>20,000	355	>53-fold for PLD2
VU0359595	PLD1	3.7	6400	>1700-fold for PLD1[2][3]
ML299	Dual PLD1/PLD2	5.6	20	Dual Inhibitor
Halopemide	Dual PLD1/PLD2	Not specified	Not specified	Dual Inhibitor

Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Broad Off-Target Screening Profile of VU0364739 Hydrochloride

A comprehensive off-target screening profile for VU0364739 hydrochloride against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes is not publicly available at this time. For a related, next-generation PLD2 inhibitor, ML395, a Lead Profiling Screen from Eurofins Panlabs (a panel of 68 targets) and a broad kinome scan were conducted, revealing a relatively clean profile.[1] The absence of such data for VU0364739 represents a significant knowledge gap and underscores the importance of conducting comprehensive off-target liability testing during drug development.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key assays used to determine the potency and selectivity of PLD inhibitors.

In Vitro PLD1/PLD2 Inhibition Assay (Mixed Micelle Assay)

This assay measures the enzymatic activity of purified PLD isoforms in the presence of a test compound.

Materials:

- Purified recombinant human PLD1 or PLD2 enzyme
- Substrate: Phosphatidylcholine (PC)
- Activator: Phosphatidylinositol 4,5-bisphosphate (PIP₂)
- Triton X-100 (for micelle formation)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM MgCl₂, 1 mM EGTA)
- Test compound (VU0364739 hydrochloride or alternatives) dissolved in DMSO
- Detection reagent for choline (e.g., Amplex Red choline oxidase assay kit)

Procedure:

- Prepare mixed micelles by drying a mixture of PC and PIP₂ under nitrogen, followed by resuspension in assay buffer containing Triton X-100 and sonication.
- Add the test compound at various concentrations to a 96-well plate.
- Add the mixed micelle substrate to the wells.
- Initiate the reaction by adding the purified PLD enzyme to each well.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a suitable stop solution.
- Measure the amount of choline produced using a choline detection reagent and a plate reader.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular PLD Activity Assay (Transphosphatidylation Assay)

This assay measures PLD activity within intact cells by taking advantage of the enzyme's ability to transfer a phosphatidyl group to a primary alcohol, a reaction that competes with hydrolysis.

Materials:

- Cultured cells expressing PLD1 and/or PLD2
- Cell culture medium
- Radioactive or fluorescently labeled phosphatidylcholine precursor (e.g., [³H]palmitic acid or a fluorescently tagged PC)
- Primary alcohol (e.g., 1-butanol)
- Test compound (VU0364739 hydrochloride or alternatives)
- Cell lysis buffer
- Scintillation counter or fluorescence plate reader

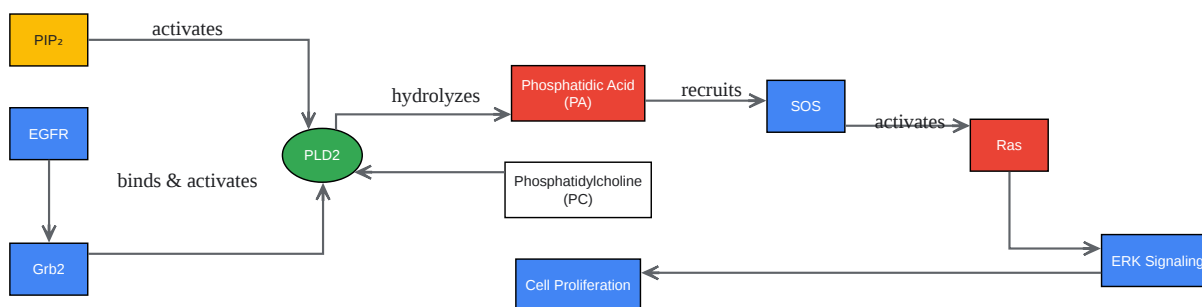
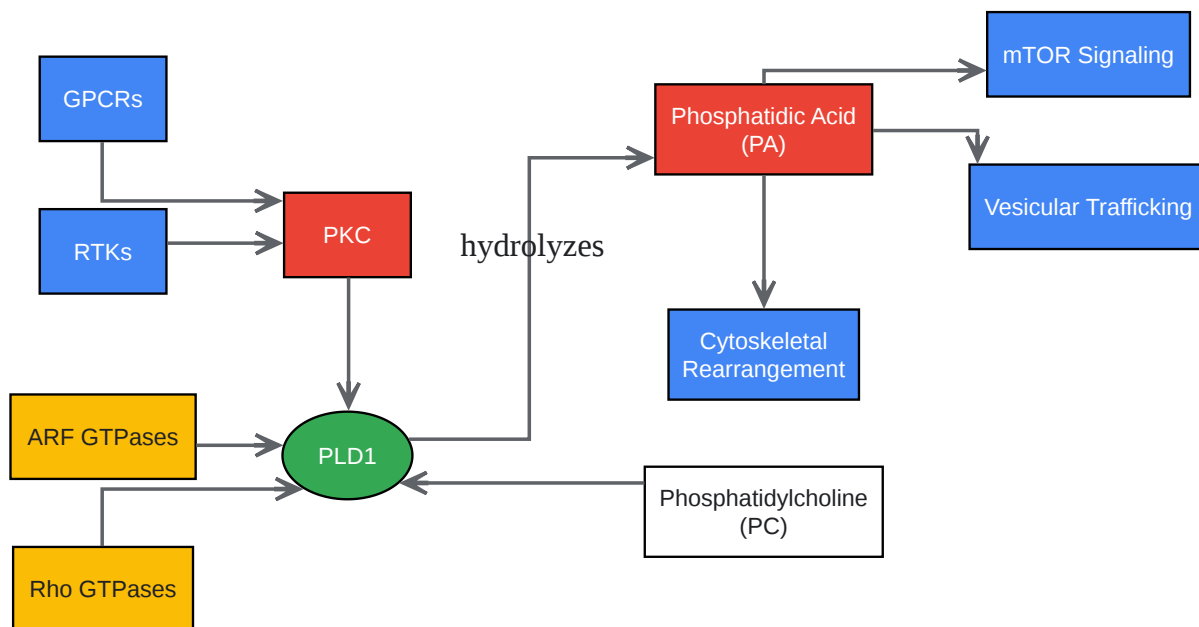
Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Label the cells with the radioactive or fluorescent PC precursor for a sufficient period to allow incorporation into cellular membranes.
- Wash the cells to remove unincorporated label.
- Pre-incubate the cells with various concentrations of the test compound for a specified time.
- Add 1-butanol to the medium to a final concentration of 0.3-0.5%.
- Stimulate the cells with an appropriate agonist to activate PLD (optional, depending on the experimental design).

- Incubate for a defined period to allow for the transphosphatidylation reaction to occur.
- Stop the reaction by aspirating the medium and lysing the cells.
- Extract the lipids from the cell lysate.
- Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of the resulting phosphatidylbutanol product using a scintillation counter or fluorescence detector.
- Calculate the percent inhibition of PLD activity for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways and Visualization

Inhibition of PLD1 and PLD2 can have distinct downstream consequences due to their differential regulation and signaling roles. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of PLD1 and PLD2.



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